N-(2-amino-4-nitrophenyl)-N-phenylamine
Description
Chemical Identity and Nomenclature
This compound exhibits a complex nomenclature system reflecting its multifunctional aromatic structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-nitro-1-N-phenylbenzene-1,2-diamine, which precisely describes the substitution pattern on the benzene ring. Alternative nomenclature includes 2-phenylamino-5-nitroaniline and 4-nitro-N1-phenyl-1,2-benzenediamine, demonstrating the various approaches to describing this compound's structure. The Chemical Abstracts Service has assigned the registry number 55315-12-3 to this compound, providing a unique identifier across global chemical databases.
The molecular structure contains twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a configuration that includes both electron-donating amino groups and electron-withdrawing nitro functionality. The InChI key PQMGRVXQAFKVMO-UHFFFAOYSA-N provides a standardized computational representation of the molecular structure, enabling precise identification across different chemical information systems. The canonical SMILES notation C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])N further describes the connectivity pattern within the molecule.
Table 1: Chemical Identifiers for this compound
The compound demonstrates specific physicochemical properties that distinguish it from related nitroaniline derivatives. The density of 1.351 grams per cubic centimeter indicates a relatively dense organic compound, consistent with the presence of multiple aromatic rings and nitro functionality. The boiling point of 424.8 degrees Celsius at standard atmospheric pressure reflects the strong intermolecular forces present in the compound, likely resulting from hydrogen bonding interactions between amino and nitro groups on adjacent molecules.
Historical Context of Discovery and Early Research
The development of this compound emerged from broader research into nitroaromatic chemistry during the advancement of synthetic organic chemistry in the twentieth century. Early investigations into phenylenediamine derivatives led to the systematic exploration of nitro-substituted variants, driven by their potential applications in dye chemistry and pharmaceutical intermediates. The compound was first catalogued in chemical databases as part of comprehensive studies examining the relationship between molecular structure and chemical reactivity in nitroaniline systems.
Research efforts focused on understanding the electronic effects of multiple nitrogen-containing functional groups within a single aromatic system. Scientists investigated how the positioning of amino and nitro groups influenced the overall electronic distribution and chemical behavior of these compounds. The National Cancer Institute assigned the designation NSC 157788 to this compound, indicating its inclusion in systematic biological screening programs during the mid-to-late twentieth century.
The development of synthetic methodologies for preparing this compound contributed to broader understanding of electrophilic aromatic substitution reactions in multiply-substituted benzene derivatives. Research demonstrated the challenges associated with achieving regioselective substitution patterns when multiple directing groups are present on the same aromatic ring. These studies provided fundamental insights into the electronic effects governing aromatic substitution reactions in complex polyfunctional systems.
Position in Nitroaromatic Compound Classification
This compound occupies a specific position within the broader classification of nitroaromatic compounds, representing a subclass characterized by the simultaneous presence of both electron-donating amino groups and electron-withdrawing nitro functionality. This compound belongs to the nitroaniline family, which encompasses aromatic compounds containing both amino and nitro substituents on benzene rings. The specific substitution pattern distinguishes it from simple nitroanilines through the additional phenyl amino substitution.
Within the nitroaromatic classification system, this compound represents a multiply-substituted aromatic amine with specific electronic characteristics. The presence of three nitrogen atoms in different chemical environments creates unique reactivity patterns compared to simpler nitroaromatic compounds. The compound demonstrates characteristics typical of both aromatic amines and nitroaromatic compounds, requiring consideration of both functional group types when predicting chemical behavior.
Table 2: Classification Position of this compound
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Nitroaromatic Compounds | Contains nitro group attached to aromatic ring |
| Secondary Class | Nitroanilines | Contains both amino and nitro groups on benzene ring |
| Tertiary Class | Phenylamino-nitroanilines | Additional phenyl amino substitution |
| Quaternary Class | Multiply-substituted Aromatic Amines | Three nitrogen atoms in different environments |
The compound's position in nitroaromatic classification reflects its complex electronic structure resulting from competing electron-donating and electron-withdrawing effects. The amino groups provide electron density to the aromatic system through resonance donation, while the nitro group withdraws electron density through both inductive and resonance effects. This electronic complexity places the compound in a unique category within nitroaromatic chemistry, requiring specialized consideration of its reactivity patterns.
Research has demonstrated that compounds in this classification category exhibit distinctive spectroscopic properties and chemical reactivity patterns compared to simpler nitroaromatic systems. The presence of multiple nitrogen-containing functional groups creates opportunities for diverse chemical transformations and potential applications in synthetic chemistry. The classification position also indicates potential for biological activity, as many compounds in this category demonstrate interactions with biological systems through various molecular mechanisms.
Properties
IUPAC Name |
4-nitro-1-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGRVXQAFKVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203872 | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55315-12-3 | |
| Record name | 2-Phenylamino-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55315-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLAMINO-5-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACC2Z8RFT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 4-nitroaniline derivative, is a compound of considerable interest in medicinal and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
The presence of both amino and nitro groups contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Streptococcus species. For instance, specific modifications to the amino group have enhanced its efficacy against β-hemolytic Streptococcus group A.
- Anticancer Activity
- Mechanism of Action
Case Study 1: Antiproliferative Effects on MCF-7 Cells
A study investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The findings are summarized in Table 1.
| Compound ID | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 9h | 10 | Microtubule destabilization |
| 9q | 23 | Colchicine-binding site interaction |
| CA-4 | 3.9 | Reference compound |
The results indicated that compounds 9h and 9q were particularly effective, with IC50 values significantly lower than that of the reference compound CA-4 .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives were tested against various bacterial strains, revealing notable activity against Streptococcus spp. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential for development as antimicrobial agents.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antitumor Efficacy : Compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Enzyme Interaction : The compound interacts with key enzymes involved in cell proliferation and apoptosis pathways, demonstrating its potential as a therapeutic agent .
- Structural Modifications : Variations in the molecular structure significantly influence biological activity, highlighting the importance of synthetic modifications for enhancing efficacy .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and physical properties of N-(2-amino-4-nitrophenyl)-N-phenylamine and its analogs:
*Calculated based on molecular formula.
Key Observations:
Electronic Effects: The amino group in this compound enhances electron density at the ortho position, while the para-nitro group withdraws electrons, creating a polarized structure. This contrasts with N-(4-nitrophenyl)-N-phenylamine, where the nitro group alone dominates electronic properties .
Thermal Stability: N-(4-nitrophenyl)-N-phenylamine shows a sublimation enthalpy of ~61.3–61.7 kJ/mol, indicative of moderate thermal stability . The amino-nitro combination in the target compound may lower stability due to intramolecular interactions.
Applications: N-(4-nitrophenyl)-N-phenylamine: Potential precursor for polyimides or dyes, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polymer synthesis . N-Phenyl-4-biphenylamine: Extended conjugation makes it suitable for optoelectronic materials . N-Nitrosodiphenylamine: Historically used in rubber manufacturing but restricted due to toxicity .
Preparation Methods
Reaction Mechanism
The process proceeds via nucleophilic aromatic substitution (SnAr), where aniline acts as a nucleophile. Key steps include:
-
Activation of the aromatic ring : The nitro group at position 3 meta-directs and activates the ring for substitution.
-
Nucleophilic attack : Aniline displaces the fluorine atom at position 4, forming the C–N bond.
-
Side reactions : Competing hydrolysis of 4-fluoro-3-nitroaniline to 3-nitro-4-hydroxyaniline is minimized by using excess aniline and high temperatures.
Experimental Conditions
Key Optimization :
-
Molar Ratio : Excess aniline drives the reaction toward the desired product and prevents side reactions.
-
Temperature Control : High temperatures (≥140°C) favor substitution over hydrolysis.
-
Workup : Reaction mixture is diluted with HCl, yielding the hydrochloride salt, which is recrystallized for purity.
Reduction of 2,4-Dinitrophenol Derivatives
An alternative route involves partial reduction of 2,4-dinitrophenol derivatives to introduce the amino group. This method is less common due to lower yields and byproduct formation.
Reaction Pathway
Challenges
-
Byproducts : Isomerization to 4-amino-2-nitrophenol and sulfur-containing impurities.
-
Purification : Requires multiple acid-base adjustments and filtration steps.
-
Yield : ~60–75% for the reduction step, but overall yield drops to ~30–40% due to purification losses.
Comparative Analysis of Synthesis Methods
Critical Reaction Parameters
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-amino-4-nitrophenyl)-N-phenylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, nitration of N-phenylaniline derivatives at the 4-position, followed by selective reduction of the 2-nitro group to an amine. Key factors include:
- Temperature control : Excess heat during nitration can lead to over-nitration or decomposition.
- Catalysts : Use of palladium or platinum catalysts for selective hydrogenation of nitro groups .
- Purification : Recrystallization from ethanol/water mixtures improves purity, as indicated by melting point consistency (e.g., 157–161°C for analogous compounds) .
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Nitration + Hydrogenation | 65–75 | >98% | Pd/C, H₂, 60°C, 12h |
| Direct Amination | 50–60 | 90–95% | NH₃, CuSO₄, 100°C, 24h |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons adjacent to the nitro and amine groups show distinct splitting patterns. For example, the 2-amino group deshields neighboring protons, appearing as a doublet (δ 6.8–7.2 ppm).
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad N-H stretch (~3400 cm⁻¹) indicates the primary amine .
Advanced Research Questions
Q. How do electronic effects of the nitro and amino groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing nitro group at the 4-position deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the electron-donating amino group at the 2-position directs nucleophilic attacks to the ortho/para positions.
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the 5-position (para to the amino group), with yields enhanced by microwave-assisted heating (120°C, 30 min) .
Q. What computational approaches predict the thermal stability and impact sensitivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for nitro and amine groups. Lower BDEs (<250 kJ/mol) correlate with higher sensitivity .
- Thermogravimetric Analysis (TGA) : Experimental decomposition onset temperatures (e.g., ~200°C) validate computational predictions.
- Data Table :
| Parameter | Value (DFT) | Experimental (TGA) |
|---|---|---|
| N-NO₂ BDE | 220 kJ/mol | N/A |
| Decomposition Onset | N/A | 198°C |
Q. How can contradictory DSC data (e.g., multiple melting endotherms) be resolved for this compound?
- Methodological Answer :
- Step 1 : Perform variable-temperature XRD to identify polymorphic transitions.
- Step 2 : Use HPLC-MS to rule out impurities (>99% purity required).
- Step 3 : Compare with analogous compounds (e.g., N-(2,4-dinitrophenyl)-N-phenylamine ) to assess consistency in thermal behavior.
Q. What strategies mitigate challenges in crystallizing this compound for single-crystal XRD?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
- Seeding : Introduce microcrystals of analogous structures (e.g., biphenylamine derivatives ) to template growth.
- SHELX Refinement : Employ the SHELXL module for high-resolution data, accounting for disorder in nitro/amine groups .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
